N-Methylation Reduces Hydrogen-Bond Donor Count vs. Primary Amine Analog (CAS 39181-45-8)
N-Methyl substitution converts the 2-amino group from a primary amine (2 H-bond donors) to a secondary amine (1 H-bond donor), a structural change that systematically alters solubility, permeability, and target engagement [1]. The non-methylated analog 5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 39181-45-8) possesses a primary amine with two donor hydrogens [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (secondary amine, N–H only) |
| Comparator Or Baseline | 5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 39181-45-8): 2 (primary amine, –NH₂) |
| Quantified Difference | Reduction of 1 H-bond donor (50% decrease relative to primary amine) |
| Conditions | Structural analysis based on molecular connectivity; computed H-bond donor count (Cactvs/PubChem) |
Why This Matters
Hydrogen-bond donor count is a key determinant of passive membrane permeability, solubility, and pharmacophore compatibility; a 50% reduction in donor count can significantly alter a compound's ADME profile and biological assay outcome.
- [1] PubChem. Compound Summary: 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine. CID 3786709. Computed Properties: Hydrogen Bond Donor Count = 1 (primary amine tautomer). PubChem release 2025.09.15. https://pubchem.ncbi.nlm.nih.gov/compound/3786709 (accessed 2026-05-07). View Source
